What are the chemical properties of 4-Oxo-L-proline?
What are the chemical properties of 4-Oxo-L-proline?
An In-depth Technical Guide to the Chemical Properties of 4-Oxo-L-proline
Introduction
4-Oxo-L-proline, a non-proteinogenic amino acid, stands as a pivotal molecule in the landscape of synthetic chemistry and drug development. As a derivative of L-proline, it possesses a unique structural feature—a ketone group on its pyrrolidine ring—that imparts distinct reactivity and makes it a versatile building block for complex molecular architectures.[1][2] Its significance is underscored by its role as a key intermediate in the synthesis of various pharmaceuticals, including modern antidiabetic and antiviral agents.[3][4] This guide offers a comprehensive exploration of the chemical properties of 4-Oxo-L-proline, designed for researchers, scientists, and professionals in drug development who seek to leverage its unique characteristics. We will delve into its molecular structure, synthesis, reactivity, analytical characterization, and its expanding applications in medicinal chemistry and beyond.
Molecular Structure and Physicochemical Properties
The chemical identity of 4-Oxo-L-proline is defined by its specific arrangement of atoms and functional groups. Its structure consists of a five-membered pyrrolidine ring with a carboxylic acid group at the C2 position in the (S)-configuration, and a ketone at the C4 position.[2] This combination of a secondary amine, a carboxylic acid, and a ketone within a constrained cyclic framework is the source of its unique chemical behavior.
Core Chemical Identifiers
Structural Diagram
Caption: Chemical structure of 4-Oxo-L-proline.
Physicochemical Data Summary
The physical and chemical properties of 4-Oxo-L-proline are crucial for its handling, purification, and application in various reactions. The data below has been compiled from various chemical databases and literature sources.
| Property | Value | Reference |
| Physical State | Solid | |
| Melting Point | 134-140 °C (as hydrobromide salt) | |
| Boiling Point | 341.8 ± 42.0 °C (Predicted) | [1] |
| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [1] |
| Optical Rotation ([α]22/D) | -32.0° (c=0.5 in methanol, as HBr salt) | |
| pKa | 3.83 ± 0.20 (Predicted, for N-Cbz derivative) | [5] |
| XLogP3 | -3.3 | [2] |
| Polar Surface Area | 66.4 Ų | [2] |
| Storage Temperature | 2-8°C |
Synthesis and Reactivity
The utility of 4-Oxo-L-proline as a synthetic intermediate is largely dependent on efficient and scalable synthetic routes and a predictable pattern of chemical reactivity.
Synthesis from L-Hydroxyproline
The most prevalent and economically viable method for synthesizing 4-Oxo-L-proline derivatives is through the oxidation of the readily available and inexpensive L-hydroxyproline.[3] This transformation targets the secondary alcohol at the C4 position. To prevent unwanted side reactions, the amino group is typically protected prior to oxidation using standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[3]
Caption: General workflow for the synthesis of 4-Oxo-L-proline.
Exemplary Synthetic Protocol (One-Pot Method for N-Boc-4-oxo-L-proline): This protocol is adapted from the general methodology described in patent literature for the synthesis of 4-oxo-L-proline derivatives.[3]
-
Protection: L-hydroxyproline is dissolved in a suitable aqueous solvent system. An amino-group protecting agent, such as Di-tert-butyl dicarbonate (Boc₂O), is added, and the reaction is stirred until the protection is complete (monitored by TLC).
-
Oxidation: An oxidant, such as sodium hypochlorite in the presence of a TEMPO catalyst, is added to the solution containing the N-protected intermediate. The mixture is allowed to react, converting the hydroxyl group to a ketone.
-
Workup: The reaction is quenched, and the pH is adjusted to acidic conditions (e.g., pH 3-4) using an inorganic acid like HCl.[3]
-
Extraction & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization, to yield the N-protected 4-oxo-L-proline derivative.[3]
Causality: The one-pot procedure is advantageous for industrial applications as it minimizes handling and purification of intermediates, making the process more efficient and cost-effective.[3] The choice of protecting group is critical; Boc is often preferred due to its stability during oxidation and its ease of removal under acidic conditions.
Chemical Reactivity
The reactivity of 4-Oxo-L-proline is dominated by its three functional groups:
-
Ketone Group : This is the most versatile handle for further chemical modification. It can undergo a wide range of carbonyl chemistry, including reduction back to hydroxyproline, reductive amination to introduce new amine functionalities, and Wittig reactions. This reactivity is central to its use in "proline editing" for creating diverse peptide structures.[6][7]
-
Secondary Amine : The nitrogen atom can be acylated, alkylated, or used in peptide bond formation. This is the site of attachment for protecting groups during synthesis.
-
Carboxylic Acid : This group readily participates in esterification and amide bond formation, allowing for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.[4]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 4-Oxo-L-proline and its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy : A key diagnostic feature is the strong C=O stretching vibration of the cyclic ketone. This peak typically appears in the region of 1750-1770 cm⁻¹. Notably, the frequency of this vibration is highly sensitive to the local electrostatic environment and hydration, making 4-Oxo-L-proline a valuable site-specific infrared probe for studying protein structure and dynamics.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the overall structure. An interesting characteristic observed in NMR spectra is that 4-Oxo-L-proline can exist in equilibrium with its hydrate form in aqueous solutions.[6]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing purity and for quantification. Due to the lack of a strong chromophore, derivatization is often required for sensitive detection. Pre-column derivatization with reagents like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) allows for highly sensitive fluorescence detection.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful technique for the definitive identification of 4-Oxo-L-proline, especially in complex mixtures like biological samples. It provides both retention time data and a mass-to-charge ratio, confirming the molecular weight of the compound.[11]
Caption: A typical analytical workflow for 4-Oxo-L-proline.
Protocol: LC-ESI-MS Analysis of 4-Oxo-L-proline This protocol is based on methodologies used for analyzing 4-Oxo-L-proline in enzymatic reactions.[11]
-
Sample Preparation : The sample is appropriately diluted in a starting mobile phase (e.g., 99% water with 0.1% formic acid).
-
Chromatography :
-
Column : A suitable reversed-phase column (e.g., ACE Excel 2 AQ, 2.1 mm × 100 mm).[11]
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Flow Rate : 300 µL/min.
-
Gradient : A linear gradient is run to elute the compound, for example, starting with 1% B, increasing to 99% B, followed by re-equilibration.[11]
-
-
Mass Spectrometry :
-
Ionization : Electrospray Ionization (ESI) in positive or negative ion mode.
-
Analysis : The mass analyzer is set to scan for the expected mass-to-charge ratio (m/z) of 4-Oxo-L-proline.
-
Self-Validation: This method is self-validating by comparing the retention time and the measured mass of the analyte to that of an authentic 4-Oxo-L-proline standard run under identical conditions. The high mass accuracy of modern mass spectrometers provides unambiguous identification.
Biological Significance and Applications
While not incorporated into proteins during translation, 4-Oxo-L-proline and its metabolic relatives play important roles in biology and are powerful tools in biomedical research.
Biological Context
4-Oxo-L-proline is classified as a metabolite and has been detected in human blood.[2][12] Its biological relevance is closely tied to the metabolism of proline and hydroxyproline. Research has shown that 4-Oxo-L-proline (referred to as ketoproline in older literature) can be enzymatically reduced to hydroxyproline in tissues like the kidney.[7] This links it to the biology of collagen, the most abundant protein in mammals, where 4-hydroxyproline is a critical component for stabilizing the triple helix structure.[13] Furthermore, 4-Oxo-L-proline can inhibit the breakdown of hydroxyproline, suggesting a potential role in regulating collagen turnover.[7][14]
Applications in Drug Development and Research
The true value of 4-Oxo-L-proline for scientists lies in its application as a versatile synthetic precursor and research tool.
-
Pharmaceutical Intermediate : It is a crucial building block for important drugs. For example, N-Boc-4-oxo-L-proline is a key intermediate in the synthesis of the antidiabetic drug teneligliptin and the hepatitis C virus (HCV) inhibitor ledipasvir.[3]
-
Peptide and Protein Engineering : The ketone functionality allows for the site-specific introduction of a wide array of chemical groups onto a peptide backbone, a technique known as "proline editing".[6] This enables the synthesis of peptides with novel functions for therapeutic or diagnostic purposes.
-
Probing Molecular Interactions : As mentioned, the ketone's IR stretching frequency is a sensitive reporter of its local environment. This allows researchers to incorporate 4-Oxo-L-proline into a peptide and use IR spectroscopy to study subtle changes in protein conformation, hydration, and electrostatic fields during processes like folding or binding.[8][9]
-
Neuropharmacology and Anti-inflammatory Research : As a proline derivative, it is used to develop novel therapeutic agents targeting neurological disorders and inflammatory conditions, leveraging the importance of proline-rich structures in biological recognition events.[4]
Caption: Major applications of 4-Oxo-L-proline in science.
Conclusion
4-Oxo-L-proline is far more than a simple amino acid derivative. Its unique combination of a constrained cyclic backbone and a reactive ketone functionality establishes it as a high-value molecule for chemists and drug developers. From its efficient synthesis from L-hydroxyproline to its application as a key intermediate for life-saving drugs and as a sophisticated probe for fundamental biochemical research, its chemical properties are central to its utility. As synthetic methodologies become more advanced and our understanding of biological systems deepens, the importance and application of 4-Oxo-L-proline are poised to expand even further, solidifying its role as a cornerstone of modern medicinal and chemical biology.
References
-
Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. (2021). National Center for Biotechnology Information. [Link]
- CN104788353A - Method for synthesizing 4-oxo-L-proline derivative.
-
4-oxo-L-proline | C5H7NO3 | CID 107541. PubChem, National Institutes of Health. [Link]
-
Cas 2577-38-0, violapterin. LookChem. [Link]
-
4-Oxoproline. mzCloud. [Link]
-
Chemical Substance Search - 2577-38-0. eChemPortal. [Link]
-
CAS No. 2577-38-0. Chemsrc. [Link]
-
Showing metabocard for 4-Oxo-L-proline (HMDB0246561). Human Metabolome Database. [Link]
-
4-Oxo-L-proline hydrobromide. Chem-Impex International. [Link]
-
Kinetic and Thermodynamic Characterization of Human 4-Oxo-l-proline Reductase Catalysis. (2021). Biochemistry, ACS Publications. [Link]
-
Degradation of trans-4-hydroxy-l-proline via hydroxyproline epimerase... ResearchGate. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (2016). PubMed Central, National Institutes of Health. [Link]
-
The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. (2008). PubMed, National Institutes of Health. [Link]
-
N-carbobenzyloxy-4-keto-L-proline. Protheragen. [Link]
-
Studies on 4-keto-L-proline. (1959). PubMed, National Institutes of Health. [Link]
-
4-oxo-L-proline (CHEBI:16821). EMBL-EBI. [Link]
-
A novel synthetic route to L-proline. OPUS - Universität Stuttgart. [Link]
-
4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation. (2019). National Center for Biotechnology Information. [Link]
-
Innovative and Rapid Procedure for 4-Hydroxyproline Determination in Meat-Based Foods. Earthworm Express. [Link]
-
4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation. (2019). PubMed, National Institutes of Health. [Link]
-
Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization. RSC Publishing. [Link]
-
Innovative and Rapid Procedure for 4-Hydroxyproline Determination in Meat-Based Foods. (2012). Springer. [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2018). Journal of the American Chemical Society. [Link]
-
Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (2021). PubMed Central, National Institutes of Health. [Link]
Sources
- 1. 4-oxo-L-proline CAS#: 4347-18-6 [chemicalbook.com]
- 2. 4-oxo-L-proline | C5H7NO3 | CID 107541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-carbobenzyloxy-4-keto-L-proline - Protheragen [protheragen.ai]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Oxoproline as a Site-Specific Infrared Probe: Application To Assess Proline Isomerization and Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Human Metabolome Database: Showing metabocard for 4-Oxo-L-proline (HMDB0246561) [hmdb.ca]
- 13. The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
